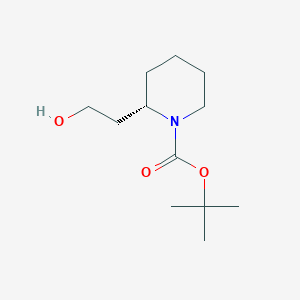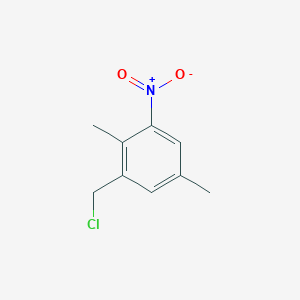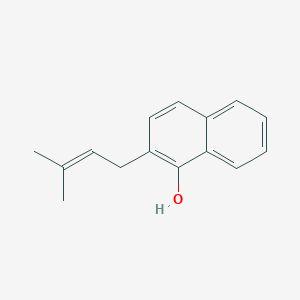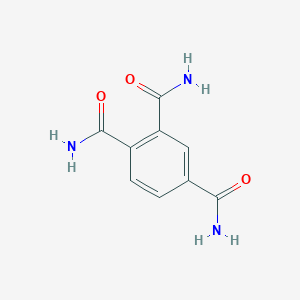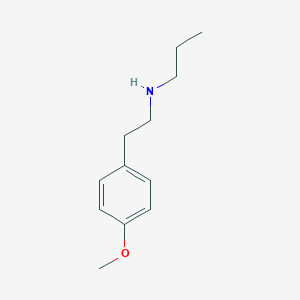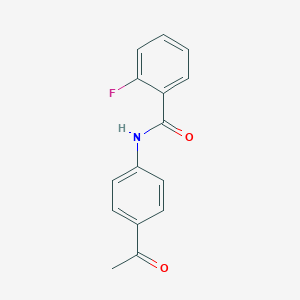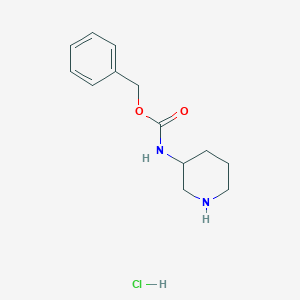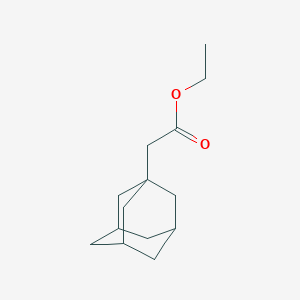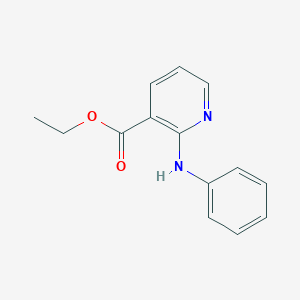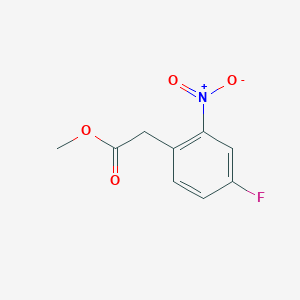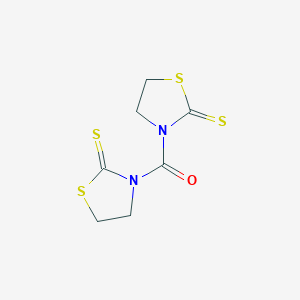
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is a chemical compound with the molecular formula C9H8N2O2S4. It is also known as thiozolidinedione-8 and is used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body that are involved in inflammation, cancer growth, and glucose metabolism.
Effets Biochimiques Et Physiologiques
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to improve glucose metabolism by increasing insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for extended periods of time. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone. One direction is to further investigate its potential therapeutic properties in treating neurodegenerative diseases. Another direction is to explore its potential use in combination with other therapeutic agents for enhanced efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone can be synthesized by the reaction of 2-aminothiophenol and chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with sulfur and sodium hydroxide to obtain the final compound. The synthesis method is relatively simple and can be achieved in a laboratory setting.
Applications De Recherche Scientifique
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
135646-84-3 |
|---|---|
Nom du produit |
Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Formule moléculaire |
C7H8N2OS4 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C7H8N2OS4/c10-5(8-1-3-13-6(8)11)9-2-4-14-7(9)12/h1-4H2 |
Clé InChI |
MYUJTBDPZBTTMC-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)N1C(=O)N2CCSC2=S |
SMILES canonique |
C1CSC(=S)N1C(=O)N2CCSC2=S |
Synonymes |
3,3'-Carbonylbis-2-thiazolidinethione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



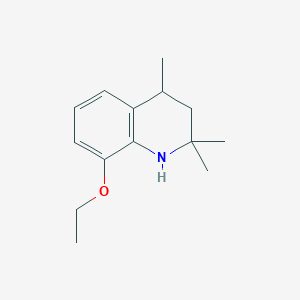
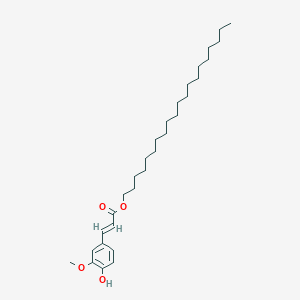
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)
![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)
